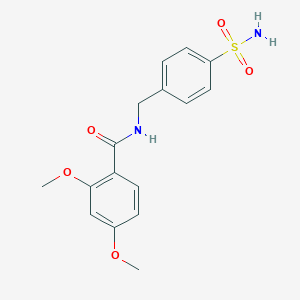
2,4-dimethoxy-N-(4-sulfamoylbenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethoxy-N-(4-sulfamoylbenzyl)benzamide is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is also known as DSB, and it is commonly used as a biochemical reagent in laboratory experiments.
作用机制
DSB inhibits the activity of carbonic anhydrase IX by binding to its active site. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for pH regulation in cancer cells. This inhibition leads to a decrease in tumor growth and an increase in cancer cell death.
Biochemical and Physiological Effects:
DSB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and decrease the formation of blood vessels in tumors. DSB has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
实验室实验的优点和局限性
DSB has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been extensively studied, making it a well-characterized biochemical reagent. However, DSB does have some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for further research on DSB. One area of research is the development of DSB analogs with improved potency and selectivity for carbonic anhydrase IX. Another area of research is the investigation of DSB's potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of DSB and its effects on cancer cells.
合成方法
The synthesis of DSB involves the reaction of 2,4-dimethoxybenzaldehyde with 4-aminobenzenesulfonamide in the presence of acetic anhydride and triethylamine. The resulting product is then treated with benzoyl chloride to form DSB. This method has been widely used in laboratory settings to produce high-quality DSB for scientific research purposes.
科学研究应用
DSB has been extensively used in scientific research due to its unique chemical properties. It is commonly used as a biochemical reagent in laboratory experiments to study the mechanism of action of various proteins and enzymes. DSB has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to a decrease in tumor growth, making DSB a potential therapeutic agent for cancer treatment.
属性
产品名称 |
2,4-dimethoxy-N-(4-sulfamoylbenzyl)benzamide |
|---|---|
分子式 |
C16H18N2O5S |
分子量 |
350.4 g/mol |
IUPAC 名称 |
2,4-dimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H18N2O5S/c1-22-12-5-8-14(15(9-12)23-2)16(19)18-10-11-3-6-13(7-4-11)24(17,20)21/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21) |
InChI 键 |
KCXQKNXEDQKYHV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B276700.png)
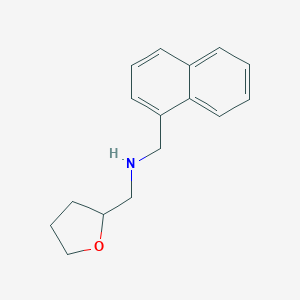
![1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol](/img/structure/B276703.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276705.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)
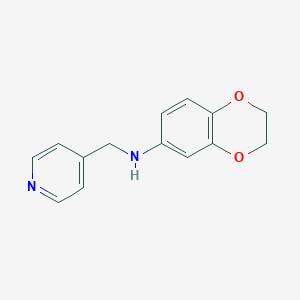
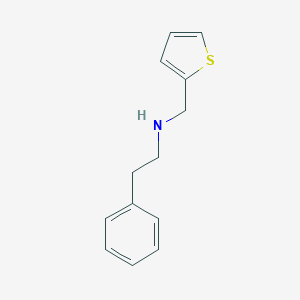

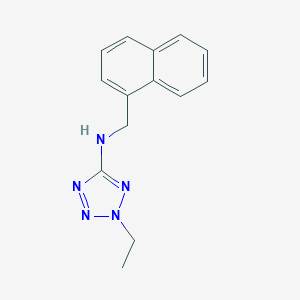
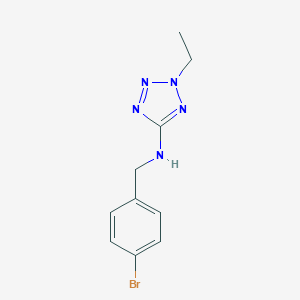
![N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine](/img/structure/B276719.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276720.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide](/img/structure/B276724.png)